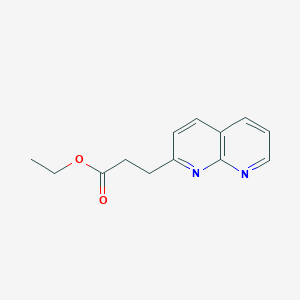

Ethyl 3-(1,8-naphthyridin-2-yl)propanoate

Description

Historical Perspectives and Evolution of 1,8-Naphthyridine (B1210474) Research

The journey of 1,8-naphthyridine research began with the first synthesis reported by Koller's group in 1927. nih.gov However, it was the discovery of nalidixic acid in 1962, a 1,8-naphthyridine derivative with antibacterial properties, that truly catalyzed the exploration of this heterocyclic system. researchgate.netnih.gov This seminal discovery led to the development of a new class of antibiotics, the quinolones, many of which feature the 1,8-naphthyridine core. dntb.gov.ua

Over the decades, research has expanded beyond antibacterial agents to uncover a multitude of other biological activities. These include anticancer, antiviral, anti-inflammatory, analgesic, and even applications in neurological disorders. nih.govresearchgate.net The evolution of synthetic methodologies has also been a key driver of this research, with the Friedländer annulation being a cornerstone for the construction of the 1,8-naphthyridine ring system. nih.govwikipedia.org Modern advancements have focused on developing greener and more efficient synthetic routes. rsc.org

Rationale for the Academic Investigation of Ethyl 3-(1,8-Naphthyridin-2-yl)propanoate as a Novel Naphthyridine Ester

The academic investigation of this compound is predicated on the well-established principle of structure-activity relationships (SAR) in medicinal chemistry. The introduction of different substituents onto the 1,8-naphthyridine core can dramatically influence its biological activity. An ester functional group, such as the ethyl propanoate moiety, introduces a site for hydrogen bonding and potential hydrolysis by esterases in biological systems, which can affect the compound's pharmacokinetic and pharmacodynamic properties.

The propanoate side chain also introduces a degree of conformational flexibility, which can be crucial for optimal binding to biological targets. The rationale for investigating this specific ester can be broken down as follows:

Exploration of Novel Biological Activities: While many 1,8-naphthyridine derivatives have been studied, the specific substitution pattern of an ethyl propanoate at the 2-position is less explored. This novel structure could interact with biological targets in a unique way, potentially leading to the discovery of new therapeutic applications.

Modification of Known Activities: The ester group could serve to modulate the known activities of the 1,8-naphthyridine core, for example, by enhancing potency, improving selectivity, or altering the metabolic profile of the parent compound.

Intermediate for Further Synthesis: this compound can serve as a versatile synthetic intermediate. The ester functionality can be readily converted into other functional groups, such as carboxylic acids, amides, or alcohols, allowing for the creation of a library of related compounds for further biological evaluation.

A plausible and widely used method for the synthesis of 2-substituted 1,8-naphthyridines is the Friedländer synthesis. nih.govwikipedia.org This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a ketone or aldehyde containing an α-methylene group. organic-chemistry.org For the synthesis of this compound, a suitable keto-ester would be required as a reactant.

| Reactant 1 | Reactant 2 | Potential Product | Synthetic Method |

| 2-Aminonicotinaldehyde | Ethyl 4-oxobutanoate | This compound | Friedländer Annulation |

Current Research Trends and Academic Gaps in Substituted 1,8-Naphthyridine Chemistry

Current research in the field of substituted 1,8-naphthyridines is vibrant and multifaceted. A significant trend is the continued exploration of their potential as anticancer agents, with studies focusing on their ability to inhibit topoisomerase II and other cancer-related enzymes. researchgate.net There is also a growing interest in their application in neurodegenerative and immunomodulatory disorders. tandfonline.com

Another key trend is the development of more sustainable and efficient synthetic methods. This includes the use of green solvents like water and ionic liquids, as well as the development of novel catalytic systems to improve yields and reduce waste. nih.govnih.gov

Despite the extensive research, several academic gaps remain:

Limited Exploration of Specific Substitution Patterns: While many positions on the 1,8-naphthyridine ring have been functionalized, there is a need for a more systematic exploration of how different substituents at various positions influence biological activity. The study of compounds like this compound helps to fill this gap.

Understanding Mechanisms of Action: For many of the reported biological activities of 1,8-naphthyridine derivatives, the precise molecular mechanisms of action are not fully understood. Further research is needed to identify the specific biological targets and pathways involved.

Development of Drug-like Properties: While many potent 1,8-naphthyridine derivatives have been identified, there is often a need to optimize their pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability, to translate them into viable drug candidates.

| Research Area | Focus | Recent Advancements |

| Anticancer Agents | Inhibition of DNA gyrase and topoisomerase | Development of novel derivatives with potent activity against various cancer cell lines. nih.gov |

| Antimicrobial Agents | Overcoming antibiotic resistance | Synthesis of hybrids with other antimicrobial agents. |

| Neurological Disorders | Targeting receptors in the central nervous system | Exploration of derivatives for Alzheimer's and Parkinson's disease. |

| Green Synthesis | Environmentally friendly synthetic routes | Use of water and ionic liquids as solvents, development of reusable catalysts. nih.govrsc.org |

Overview of Research Objectives and Contributions to Chemical Knowledge

The primary research objective in studying this compound is to synthesize and characterize this novel compound and to evaluate its potential biological activities. This research aims to contribute to the broader field of chemical knowledge in several ways:

Expansion of the Chemical Library: The synthesis of this novel ester adds to the growing library of 1,8-naphthyridine derivatives, providing a new molecule for biological screening and further functionalization.

Enhancing Structure-Activity Relationship (SAR) Understanding: By correlating the structure of this compound with its biological activity (or lack thereof), researchers can gain a deeper understanding of the SAR for this class of compounds. This knowledge is crucial for the rational design of future derivatives with improved properties.

Development of New Synthetic Methodologies: The synthesis of this specific target may require the development or optimization of new synthetic methods, which could be applicable to the synthesis of other related compounds.

Identification of New Therapeutic Leads: The biological evaluation of this compound could lead to the identification of a new lead compound for drug discovery efforts in areas such as oncology, infectious diseases, or neurology.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(1,8-naphthyridin-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h3-6,9H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYIYZSPMNLUPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC2=C(C=CC=N2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 1,8 Naphthyridin 2 Yl Propanoate and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the Naphthyridine Core and Propanoate Side Chain

Retrosynthetic analysis of ethyl 3-(1,8-naphthyridin-2-yl)propanoate reveals two primary strategic disconnections. The most logical disconnection is at the C2-Cβ bond of the propanoate side chain. This leads to a 2-substituted-1,8-naphthyridine precursor and a three-carbon electrophile, such as ethyl acrylate (B77674). This approach simplifies the synthesis to the formation of the naphthyridine core followed by a carbon-carbon bond-forming reaction.

A second disconnection can be envisioned within the 1,8-naphthyridine (B1210474) ring itself. Classical methods for constructing this heterocyclic system, such as the Friedländer or Gould-Jacobs reactions, suggest precursors like 2-aminonicotinaldehyde or a substituted 2-aminopyridine (B139424), respectively, which can be reacted with a suitable carbonyl compound already containing the propanoate functionality or a precursor to it.

Precursor Synthesis and Optimization

The successful synthesis of the target compound relies on the efficient preparation of key precursors for both the naphthyridine core and the propanoate side chain.

Synthesis of 2-Substituted 1,8-Naphthyridine Intermediates

The 1,8-naphthyridine core is a common scaffold in pharmacologically active compounds. Several established methods can be employed for its synthesis.

The Friedländer annulation is a powerful method for constructing quinolines and related heterocyclic systems, including 1,8-naphthyridines. nih.govorganic-chemistry.orgnih.govrsc.orgworktribe.com This reaction involves the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of a 2-substituted 1,8-naphthyridine, 2-aminonicotinaldehyde is a common starting material. To introduce a substituent at the 2-position, a ketone of the structure R-CO-CH3 would be used, where 'R' could be a group that is later converted to the desired side chain. High regioselectivity for 2-substituted products can be achieved using specific amine catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane). organic-chemistry.org

Another versatile method is the Gould-Jacobs reaction . researchgate.netwikipedia.orgresearchgate.netdrugfuture.com This reaction typically involves the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization. For the synthesis of 1,8-naphthyridines, a 2-aminopyridine derivative is used as the starting material. researchgate.net

For the purpose of introducing the propanoate side chain via cross-coupling, a 2-halo-1,8-naphthyridine is a crucial intermediate. The synthesis of 2-chloro-1,8-naphthyridine (B101967) can be achieved through methods like the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. kashanu.ac.ir

Preparation of Propanoate Precursors

The propanoate side chain is typically introduced using a precursor that can react with the pre-formed naphthyridine core. Ethyl acrylate is a readily available and commonly used reagent for this purpose due to its reactive double bond which can participate in various carbon-carbon bond-forming reactions.

Direct Synthesis of this compound

The direct synthesis of the target compound from a 2-substituted 1,8-naphthyridine precursor can be effectively achieved through palladium-catalyzed cross-coupling reactions.

Reaction Conditions and Parameter Optimization

The Heck reaction is a prime candidate for the synthesis of this compound. ugent.beorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. In this case, a 2-halo-1,8-naphthyridine (e.g., 2-chloro-1,8-naphthyridine) would be reacted with ethyl acrylate in the presence of a palladium catalyst and a base.

Optimization of the reaction conditions is crucial for achieving a high yield. Key parameters to consider include the choice of palladium catalyst, the ligand, the base, the solvent, and the reaction temperature.

Table 1: Plausible Heck Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Rationale |

| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Commonly used and effective palladium sources. |

| Ligand | PPh₃, P(o-tol)₃, BINAP | Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. |

| Base | Et₃N, K₂CO₃, Cs₂CO₃ | A base is required to neutralize the hydrogen halide formed during the reaction. |

| Solvent | DMF, DMAc, Acetonitrile | Polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction. |

| Temperature | 80-140 °C | The reaction often requires heating to proceed at a reasonable rate. |

Catalyst Selection and Mechanistic Role in Reaction Efficiency

The choice of catalyst is critical for the success of the Heck reaction. Palladium complexes are the most effective catalysts for this transformation. The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halo-1,8-naphthyridine to form a Pd(II) intermediate.

Migratory Insertion: The ethyl acrylate coordinates to the palladium center, followed by insertion of the double bond into the palladium-carbon bond.

β-Hydride Elimination and Reductive Elimination: Elimination of a hydride from the β-carbon of the propanoate chain forms the double bond of the product and regenerates a palladium hydride species. Subsequent reductive elimination of HX with the help of a base regenerates the active Pd(0) catalyst, allowing the cycle to continue. researchgate.netnih.govyoutube.comnih.gov

The efficiency of the catalyst is influenced by the ligands coordinated to the palladium center. N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating ability, which promotes oxidative addition and stabilizes the catalytic species. nih.gov

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a critical role in the synthesis of 1,8-naphthyridine derivatives, significantly influencing reaction rates and product yields. The Friedländer annulation, a common and direct method for synthesizing the 1,8-naphthyridine core, involves the condensation of a 2-aminonicotinaldehyde with a compound containing an α-methylene group, such as an ethyl 4-oxopentanoate (B1231505) to yield a propanoate derivative.

Research into the synthesis of model 1,8-naphthyridine compounds, such as 2-methyl-1,8-naphthyridine, has demonstrated the profound impact of the reaction medium. In one study, using water as a solvent in the presence of a choline (B1196258) hydroxide (B78521) (ChOH) catalyst at 50°C resulted in a near-quantitative yield (99%). acs.org In contrast, when the reaction was performed using an excess of the reactant acetone (B3395972) as the solvent in the presence of the same catalyst, the yield dropped to 52%. acs.org Conducting the reaction in water without a catalyst, or in acetone without a catalyst, resulted in no product formation, highlighting the synergistic effect of both an appropriate solvent and a catalyst. acs.org

The use of basic ionic liquids (ILs) as both catalysts and solvents has also been explored. In the synthesis of 2,3-diphenyl-1,8-naphthyridine, various ILs were tested, with [Bmmim][Im] (1-butyl-2,3-dimethylimidazolium imidazolide) proving superior due to its stronger basicity. acs.org The volume of the ionic liquid was also optimized; using just 5 mL of [Bmmim][Im] was sufficient to achieve a high yield, demonstrating that even the quantity of the solvent medium is a crucial parameter. acs.org

These findings underscore that polar, and particularly aqueous, media can be highly effective for this class of reactions, often outperforming organic solvents or solvent-free conditions, especially when paired with a suitable catalyst.

| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Water | None | 50 | 0 | acs.org |

| 2 | Acetone (excess) | None | 50 | 0 | acs.org |

| 3 | Acetone (excess) | Choline Hydroxide (ChOH) | 50 | 52 | acs.org |

| 4 | Water | Choline Hydroxide (ChOH) | 50 | 99 | acs.org |

Green Chemistry Approaches in Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed toward developing environmentally benign synthetic routes for 1,8-naphthyridine derivatives. These approaches aim to minimize waste, avoid hazardous substances, and reduce energy consumption.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The Friedländer reaction for synthesizing 1,8-naphthyridines has been successfully performed in water, often with excellent yields. nih.govrsc.org This approach avoids the use of harsh reaction conditions and volatile organic solvents typically associated with traditional methods. nih.gov The high solubility of most reactants for the Friedländer condensation in water makes this a particularly viable strategy. nih.gov

Ionic Liquids: Ionic liquids (ILs) have emerged as green alternatives to traditional organic solvents and catalysts. nih.gov They are non-volatile and can be recycled. Basic ionic liquids have been effectively used as both solvent and catalyst in the Friedländer synthesis of 1,8-naphthyridines under solvent-free conditions. acs.orgnih.gov For instance, choline hydroxide, a biocompatible and water-soluble ionic liquid, has been used as a metal-free catalyst in aqueous media, providing a mild and efficient route to 1,8-naphthyridines. nih.gov A key advantage of this system is the ease of separation of both the catalyst and the product without requiring chromatographic purification. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique in green organic synthesis as it often leads to dramatically reduced reaction times, increased yields, and cleaner reactions. nih.gov The synthesis of various functionalized 1,8-naphthyridine derivatives has been achieved using microwave-assisted protocols. This method has been applied to the Vilsmeier-Haack reaction for preparing pyrazole-substituted naphthyridines and in the solvent-free Friedländer condensation catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane). These microwave-assisted methods are noted for being simple, fast, and eco-friendly.

Exploration of Alternative Synthetic Pathways to Naphthyridine Propanoate Structures

While the Friedländer reaction is a primary method for constructing the 1,8-naphthyridine core, several other pathways have been developed to access this scaffold and its derivatives, offering alternative strategies for introducing substituents at various positions.

Gould-Jacobs Reaction: This multi-step pathway can be used to generate 1,8-naphthyridine-3-carboxylate structures. The synthesis begins with the condensation of 2-aminopyridine with diethyl ethoxy methylene (B1212753) malonate, which is then cyclized at high temperature to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. nih.gov This intermediate is a versatile precursor for further functionalization.

Pfitzinger-Borsche Reaction: This reaction provides a route to 1,8-naphthyridine-4-carboxylic acids by reacting 7-azaisatin with α-methylene carbonyl compounds under basic conditions. ekb.eg This offers a different regiochemical outcome compared to the standard Friedländer synthesis.

Grignard Reaction: To introduce alkyl or aryl groups at the 2-position, a Grignard reaction can be employed. This involves reacting 2-aminonicotinaldehydes with an appropriate Grignard reagent (e.g., ethylmagnesium bromide), followed by an electrophilic cyclization step to form the second ring. ekb.eg

From Substituted Pyridines: An alternative approach involves starting with a pre-functionalized pyridine (B92270) ring. For example, 2-hydroxy-1,8-naphthyridine has been synthesized from 3-bromomethyl-2-nitropyridine. rsc.org Furthermore, various 2-substituted 1,8-naphthyridines can be prepared through the decarboxylation of the corresponding 1,8-naphthyridine-3-carboxylic acids. rsc.org

Nucleophilic Substitution: For derivatives like the target compound, a key strategy could involve the synthesis of a 2-chloro-1,8-naphthyridine intermediate. This halogenated precursor can then undergo nucleophilic substitution with a suitable propanoate-containing nucleophile to install the desired side chain.

Scale-Up Considerations for Academic Research Applications

Transitioning a synthetic protocol from a small, laboratory-scale reaction to a larger, gram-scale production suitable for extensive academic research presents several challenges. primescholars.comprimescholars.com While not at an industrial level, academic scale-up requires careful consideration of factors beyond simple multiplication of reagents.

Reagent Cost and Availability: Reagents and catalysts that are feasible for milligram-scale synthesis may become prohibitively expensive at the gram scale. Therefore, pathways utilizing inexpensive and readily available starting materials are preferred. primescholars.com

Reaction Conditions and Safety: Harsh conditions, such as very high temperatures or pressures, are more difficult and hazardous to manage in larger reaction vessels. primescholars.com Exothermic reactions that are easily controlled in a small flask can pose a significant risk of thermal runaway on a larger scale. The toxicity of reagents and solvents is also a greater concern when handling larger quantities. primescholars.com

Work-up and Purification: Isolation and purification are often the most significant bottlenecks in scaling up. Methods like column chromatography, which are routine for small-scale purification, become cumbersome, time-consuming, and expensive when processing multi-gram quantities of crude product. primescholars.com Developing protocols that yield a product pure enough to be isolated by simple recrystallization or precipitation is highly advantageous. nih.gov The gram-scale synthesis of 1,8-naphthyridines in water, which allows for easy product separation without chromatography, is an excellent example of a scalable academic method. nih.gov

Process Efficiency: The efficiency of mixing and heat transfer can change significantly with scale. Reactions that work well in a small flask may require mechanical stirring and careful temperature monitoring in larger reactors to ensure homogeneity and prevent the formation of side products. Flow chemistry setups, which allow for continuous processing, can offer a superior alternative for safely scaling up reactions, providing better control over reaction parameters and simplifying purification. durham.ac.uk

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 1,8 Naphthyridin 2 Yl Propanoate

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No experimental High-Resolution Mass Spectrometry (HRMS) data for Ethyl 3-(1,8-naphthyridin-2-yl)propanoate has been found in the surveyed literature. This technique is crucial for confirming the elemental composition and thus the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC, NOESY) spectra are essential for the definitive structural assignment of a molecule. These techniques provide information about the chemical environment of individual atoms and their connectivity. At present, no such NMR data for this compound has been published.

¹H NMR Chemical Shift Analysis and Proton Coupling Constants

Specific proton chemical shifts (δ) and coupling constants (J) for the naphthyridine and ethyl propanoate moieties of the target molecule are not available.

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

The characteristic chemical shifts for the carbon atoms within the this compound structure have not been reported.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Connectivity and Stereochemical Analysis

Advanced 2D NMR experiments, which are instrumental in establishing through-bond and through-space correlations between atoms, have not been performed or at least not been published for this specific compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The infrared spectrum, which identifies the functional groups present in a molecule through their characteristic vibrational frequencies, is not available for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Information regarding the electronic absorption properties, including maximum absorbance wavelengths (λmax), which are determined by UV-Vis spectroscopy, has not been documented for this compound.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, experimentally determined data regarding its solid-state conformation, such as unit cell parameters, space group, bond lengths, bond angles, and torsion angles, are not available.

While crystallographic data for related 1,8-naphthyridine (B1210474) derivatives exist, such as for Ethyl 7-pivaloylamino-1,8-naphthyridine-2-carboxylate sesquihydrate, these structures are not suitable for direct extrapolation to this compound due to significant differences in substitution patterns which critically influence crystal packing and intermolecular interactions. For instance, the presence of a pivaloylamino group in the reported structure introduces strong hydrogen bonding capabilities that would be absent in the title compound.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Chemical Reactivity and Derivatization Studies of Ethyl 3 1,8 Naphthyridin 2 Yl Propanoate

Reactivity at the Ester Moiety

The ethyl propanoate side chain is amenable to a variety of classical ester transformations, allowing for the synthesis of a diverse range of derivatives.

Hydrolysis to the Corresponding Carboxylic Acid

The ester group of Ethyl 3-(1,8-naphthyridin-2-yl)propanoate can be hydrolyzed to yield 3-(1,8-naphthyridin-2-yl)propanoic acid. This conversion can be accomplished under either acidic or alkaline conditions.

Acid-Catalyzed Hydrolysis : This reaction is typically performed by heating the ester under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, in the presence of excess water. acs.orgnih.gov The reaction is reversible, and the equilibrium can be shifted towards the products by using a large volume of dilute acid. acs.org

Alkaline Hydrolysis (Saponification) : A more common and generally irreversible method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. nih.govresearchgate.net This process, known as saponification, initially produces the carboxylate salt (e.g., sodium 3-(1,8-naphthyridin-2-yl)propanoate) and ethanol (B145695). nih.gov Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to furnish the final carboxylic acid product. acs.org This two-step, one-pot procedure is often preferred due to its irreversibility and the ease of separating the products. acs.org Studies on related 1,8-naphthyridine-3-carboxylic acid ethyl esters have shown that refluxing with a 10% sodium hydroxide solution in ethanol effectively achieves this transformation. nih.govwikipedia.org

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, this would involve reacting the compound with an excess of a different alcohol (e.g., methanol (B129727) or propanol) in the presence of a catalyst. While this is a standard reaction for esters, specific studies detailing the transesterification of this compound are not extensively documented in the reviewed literature. However, the use of an alkaline catalyst such as sodium hydroxide or potassium hydroxide is a common industrial method for this type of transformation. researchgate.net

Amidation and Hydrazide Formation

The ester can be converted into amides and hydrazides by reacting it with amines or hydrazine (B178648), respectively. These reactions are crucial for creating derivatives with varied biological and chemical properties.

Amidation : The direct reaction of the ester with an amine to form an amide is often a slow process. However, it can be facilitated by heating the reactants together, sometimes under pressure or with a catalyst. Iron(III) chloride has been reported as an effective catalyst for the direct amidation of esters under solvent-free conditions. acs.org The synthesis of various N-substituted 1,8-naphthyridine-3-carboxamides from the corresponding carboxylic acids (derived from ester hydrolysis) has been successfully demonstrated, indicating the feasibility of forming these amide bonds within the 1,8-naphthyridine (B1210474) scaffold. nih.govwikipedia.org

Hydrazide Formation : The reaction with hydrazine hydrate (B1144303) is a well-established method for converting esters to their corresponding hydrazides. wikipedia.org This transformation is typically achieved by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol. organic-chemistry.org For example, analogous heterocyclic esters like Ethyl 1,8-napthyridin-2-one-3-carboxylate readily react with hydrazine hydrate to furnish the corresponding carboxylic acid hydrazide. organic-chemistry.org This resulting 3-(1,8-naphthyridin-2-yl)propanehydrazide is a valuable intermediate for synthesizing more complex heterocyclic systems like pyrazoles or Schiff bases.

Table 1: Representative Conditions for Amidation and Hydrazide Formation of Naphthyridine Esters This table is based on reactions of analogous 1,8-naphthyridine ester compounds.

| Starting Material | Reagent | Product Type | Conditions | Reference |

|---|---|---|---|---|

| Ethyl 1,8-napthyridin-2-one-3-carboxylate | Hydrazine Hydrate | Carboxylic Acid Hydrazide | Reflux in Ethanol | organic-chemistry.org |

| 1,8-Naphthyridine-3-carboxylic acid | Various Amines | Carboxamide | Heat in sealed tube at 120 °C for 24 h | nih.govwikipedia.org |

| General Esters | Primary/Secondary Amines | Amide | Iron(III) Chloride (catalyst), 80 °C, solvent-free | acs.org |

Reduction to Alcohol Derivatives

The ester moiety can be reduced to a primary alcohol, yielding 3-(1,8-naphthyridin-2-yl)propan-1-ol. This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is the most common reagent for this purpose. The reaction involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by a second hydride addition after the ethoxy group is eliminated. A subsequent aqueous workup is required to neutralize the reaction and protonate the resulting alkoxide to give the final alcohol product. While this is a fundamental reaction in organic synthesis, specific literature detailing the reduction of this compound was not found.

Reactivity of the 1,8-Naphthyridine Heterocyclic Core

The 1,8-naphthyridine ring system's reactivity is dictated by the presence of two electron-withdrawing nitrogen atoms, which significantly influences its susceptibility to electrophilic attack.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are characteristic of many aromatic systems. wikipedia.org However, the 1,8-naphthyridine nucleus is highly electron-deficient due to the electronegativity of the two nitrogen atoms, making it strongly deactivated towards electrophilic attack. wikipedia.org This deactivation is analogous to that seen in pyridine (B92270), where electrophilic substitution is significantly slower than in benzene (B151609) and requires forcing conditions. wikipedia.org

Furthermore, under the acidic conditions often required for SEAr (e.g., in nitration or sulfonation), the basic nitrogen atoms of the naphthyridine ring are likely to be protonated. wikipedia.org This protonation further increases the deactivation of the ring system, making substitution even more difficult.

Halogenation : Despite the ring's deactivation, some electrophilic substitutions have been reported. For instance, the bromination of the parent 1,8-naphthyridine compound has been achieved. The reaction of 1,8-naphthyridine with bromine in nitrobenzene (B124822) at 170-180 °C yields 3-bromo-1,8-naphthyridine, albeit in low yield, along with other polybrominated products. acs.org Activating the ring by forming the N-oxide can facilitate substitution. The bromination of 1,8-naphthyridine 1-oxide occurs under somewhat milder conditions to give the 3-bromo and 5-bromo derivatives. acs.org For this compound, any potential electrophilic substitution would be expected to occur at the 3- or 5-positions of the naphthyridine ring, directed by the nitrogen atoms and influenced by the existing substituent.

Nitration, Sulfonation, and Friedel-Crafts Reactions : Classic SEAr reactions like Friedel-Crafts alkylation and acylation are generally not successful on highly deactivated heterocyclic systems like pyridine and, by extension, 1,8-naphthyridine. wikipedia.org The strong Lewis acid catalysts (e.g., AlCl₃) used in these reactions would complex strongly with the basic nitrogen atoms, adding a positive charge to the ring and completely shutting down any electrophilic substitution. wikipedia.orgwikipedia.org Similarly, nitration and sulfonation would require harsh conditions that risk degradation of the starting material.

Nucleophilic Aromatic Substitution Reactions

The 1,8-naphthyridine ring system, being a heteroaromatic compound, is generally susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present at a strategic position. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related heterocyclic systems. For SNAr to occur, the aromatic ring must be attacked by a nucleophile, a process that is more favorable in electron-poor aromatic systems. masterorganicchemistry.com

In many instances, nucleophilic aromatic substitution on pyridine and its derivatives, which are structurally related to each of the rings in 1,8-naphthyridine, proceeds readily. youtube.com These reactions often require the presence of a good leaving group, such as a halide, at the 2- or 4-position. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing nature of the nitrogen atom in the ring. masterorganicchemistry.com For 2-halo-1,8-naphthyridines, nucleophilic displacement with various nucleophiles would be an expected and synthetically useful transformation.

Oxidation and Reduction Chemistry of the Naphthyridine Ring System

The 1,8-naphthyridine nucleus can undergo both oxidation and reduction, although the specific conditions and outcomes for this compound would need to be determined experimentally.

Oxidation: The nitrogen atoms in the 1,8-naphthyridine ring can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxides can then serve as intermediates for further functionalization of the ring system.

Reduction: The pyridinoid rings of the 1,8-naphthyridine core are susceptible to reduction under various conditions. Catalytic hydrogenation is a common method for the reduction of such heteroaromatic systems. For instance, the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines using chiral cationic ruthenium diamine complexes has been shown to yield 1,2,3,4-tetrahydro-1,8-naphthyridines with high enantioselectivity. acs.orgthieme-connect.com It was noted that the non-substituted 1,8-naphthyridine could deactivate the ruthenium catalyst, suggesting that substitution on the ring is crucial for successful hydrogenation. acs.org Another study demonstrated the iridium-catalyzed transfer hydrogenation of 1,8-naphthyridines using indoline (B122111) as the hydrogen source. nih.gov

The specific conditions for the reduction of this compound would likely involve a transition metal catalyst and a hydrogen source, leading to the saturation of one of the pyridine rings.

N-Alkylation and Quaternization Reactions

The nitrogen atoms of the 1,8-naphthyridine ring are nucleophilic and can be alkylated to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, typically involves the treatment of the naphthyridine derivative with an alkyl halide, such as methyl iodide. rsc.org The quaternization of heterocyclic compounds is a well-established reaction. mdpi.com

Functionalization at the Propanoate Side Chain (e.g., α-Carbon Reactivity)

The propanoate side chain of this compound offers several sites for functionalization. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives such as amides.

A key area of reactivity is the α-carbon to the carbonyl group of the ester. This position can be deprotonated by a strong base to form an enolate. wikipedia.org The resulting enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of new functional groups at the α-position.

Common reactions involving the α-carbon of esters include:

Alkylation: The enolate can be alkylated with alkyl halides.

Aldol-type reactions: The enolate can react with aldehydes or ketones in a condensation reaction.

Halogenation: The α-carbon can be halogenated using reagents like N-bromosuccinimide (NBS) or bromine in the presence of an acid catalyst.

The specific conditions for these transformations on this compound would need to be optimized, but the general principles of α-carbon chemistry of esters are well-established. wikipedia.org

Metal Coordination Chemistry and Ligand Properties of this compound

The 1,8-naphthyridine scaffold is an excellent bidentate chelating ligand for a wide variety of metal ions due to the presence of two nitrogen atoms in close proximity. mdpi.comacs.org The propanoate side chain in this compound can also potentially participate in metal coordination, making it a potentially versatile ligand.

Formation of Coordination Complexes with Transition Metals

Derivatives of 1,8-naphthyridine are known to form stable complexes with numerous transition metals, including but not limited to ruthenium, copper, zinc, and iron. mdpi.commdpi.comrsc.orgescholarship.org The two nitrogen atoms of the naphthyridine ring coordinate to the metal center, forming a stable five-membered chelate ring.

For this compound, the coordination would primarily involve the two nitrogen atoms of the naphthyridine core. The carbonyl oxygen of the propanoate ester could also potentially coordinate to the metal center, leading to a tridentate binding mode, although this is less common for simple esters.

The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the nature of the metal salt and solvent can influence the structure of the resulting complex.

Table 1: Examples of Transition Metal Complexes with 1,8-Naphthyridine Derivatives

| Metal Ion | 1,8-Naphthyridine Ligand | Resulting Complex | Reference |

|---|---|---|---|

| Ruthenium(II) | 1,8-Naphthyridine-2-carboxylate | [Ru2(npc)2(O2CMe)2] | mdpi.com |

| Copper(I) | Phosphino pyridyl 1,8-naphthyridine | [Cu2(μ-Cl)2(PNNN)] | rsc.org |

| Zinc(II) | bis(7-methyl-1,8-naphthyridine-2-ylamino)methane | Zn2(L)2(OH)3 |

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with this compound can be confirmed and characterized by various spectroscopic techniques.

Infrared (IR) Spectroscopy: Upon coordination to a metal ion, the vibrational frequencies of the C=N and C=C bonds in the 1,8-naphthyridine ring are expected to shift. These shifts can provide evidence of coordination. Additionally, new bands corresponding to metal-ligand vibrations may appear in the far-IR region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the ligand will show significant changes upon complexation. The chemical shifts of the protons and carbons in the vicinity of the coordinating nitrogen atoms will be particularly affected. For paramagnetic metal complexes, the NMR signals may be broadened or shifted over a wide range. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of the ligand will be altered upon complexation. New absorption bands may appear due to metal-to-ligand charge transfer (MLCT) or d-d transitions, which are characteristic of the metal ion and its coordination environment. mdpi.commdpi.com

Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the molecular weight and composition of the metal complexes.

Table 2: Illustrative Spectroscopic Data for Metal Complexes of 1,8-Naphthyridine Derivatives

| Complex Type | Technique | Key Spectroscopic Features | Reference |

|---|---|---|---|

| Copper(II) complexes | UV-Vis | Absorption bands in the range of 340-450 nm and 550-800 nm. | mdpi.com |

| Ruthenium(II) complexes | UV-Vis | Metal-to-ligand charge transfer (MLCT) bands. | mdpi.com |

| General Transition Metal Complexes | IR | Shifts in ν(C=N) and ν(C=C) of the naphthyridine ring. Appearance of ν(M-N) bands. | researchgate.net |

Catalytic Applications of Naphthyridine-Metal Complexes

The bidentate chelating nature of the 1,8-naphthyridine core makes it an excellent ligand for a variety of transition metals, leading to the formation of stable and catalytically active complexes. While direct catalytic studies on complexes of "this compound" are not extensively documented, the broader family of 1,8-naphthyridine derivatives has been successfully employed in a range of catalytic transformations. These applications provide a strong indication of the potential catalytic utility of metal complexes incorporating the title compound.

Palladium Complexes: Palladium complexes featuring 1,8-naphthyridine-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and characterized. These complexes have demonstrated catalytic activity in Suzuki-Miyaura and Kumada-Corriu coupling reactions. For instance, a dinuclear palladium complex with a bis(N-heterocyclic carbene)naphthyridine ligand was found to be an active catalyst for cross-coupling reactions.

Ruthenium Complexes: Ruthenium complexes incorporating 1,8-naphthyridine and its derivatives as ligands have been prepared and investigated for their catalytic activity in oxidation reactions and transfer hydrogenation. Dinuclear ruthenium complexes have been shown to catalyze the oxidation of alcohols and the epoxidation of trans-stilbene. Furthermore, ruthenium(II)-carbonyl complexes with monodentate 1,8-naphthyridine ligands have exhibited moderate catalytic activity in the transfer hydrogenation of acetophenone.

Copper Complexes: Copper(I) complexes with functionalized 1,8-naphthyridine ligands have been utilized as efficient catalysts for the N-arylation of imidazoles. These complexes can facilitate the cross-coupling of aryl halides with imidazoles at low catalyst loadings under aerobic conditions. The development of chiral 1,8-naphthyridine-based ligands has also opened avenues for copper-catalyzed asymmetric transformations.

The catalytic activity of these naphthyridine-metal complexes is summarized in the table below, highlighting the versatility of this ligand scaffold in catalysis.

| Metal | Ligand Type | Catalytic Application | Reference Type |

| Palladium | 1,8-Naphthyridine-functionalized NHC | Suzuki-Miyaura Coupling | Journal Article |

| Palladium | 1,8-Naphthyridine-functionalized NHC | Kumada-Corriu Coupling | Journal Article |

| Ruthenium | 1,8-Naphthyridine | Alcohol Oxidation | Journal Article |

| Ruthenium | 1,8-Naphthyridine | Epoxidation | Journal Article |

| Ruthenium | 2-Aryl-1,8-Naphthyridine | Transfer Hydrogenation | Journal Article |

| Copper | Functionalized 1,8-Naphthyridine | N-Arylation of Imidazoles | Journal Article |

| Copper | Chiral 1,8-Naphthyridine | Asymmetric Catalysis | Journal Article |

Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki, Heck, Sonogashira)

Cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The 1,8-naphthyridine scaffold, including derivatives like "this compound," can be readily functionalized using these methods. Typically, a halo-substituted naphthyridine is coupled with a suitable partner in the presence of a transition metal catalyst, most commonly palladium.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate. libretexts.org This reaction is highly versatile for the formation of C-C bonds. For instance, 2,7-dichloro-1,8-naphthyridine (B19096) has been successfully subjected to Suzuki-Miyaura reactions to produce 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines in high yields. researchgate.net This suggests that a halogenated precursor to "this compound" could be effectively coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents at the halogenated position. The general conditions for such a transformation would involve a palladium catalyst, a suitable ligand, and a base. yonedalabs.com

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of substituted alkenes. A halo-substituted derivative of "this compound" could be coupled with various alkenes to introduce alkenyl side chains. The success of the Heck reaction on other heterocyclic systems provides a strong precedent for its applicability to the 1,8-naphthyridine core.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. A halo-substituted "this compound" could serve as the halide partner in a Sonogashira coupling, allowing for the introduction of an alkynyl functional group. This methodology has been widely applied to the functionalization of various heterocyclic compounds.

The table below provides a hypothetical overview of the cross-coupling reactions that could be applied to a halogenated precursor of "this compound" (where X = Cl, Br, I).

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, ligand, base | Aryl/Vinyl-substituted naphthyridine |

| Heck | Alkene | Pd catalyst, base | Alkenyl-substituted naphthyridine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted naphthyridine |

These cross-coupling strategies offer a powerful and modular approach to the synthesis of a diverse library of "this compound" derivatives, enabling the systematic exploration of their chemical and physical properties.

Exploration of Molecular Interactions and Preclinical Biological Research Avenues for Ethyl 3 1,8 Naphthyridin 2 Yl Propanoate

In Vitro Target Identification and Binding Affinity Studies with Relevant Biomolecules

The initial step in characterizing the biological profile of Ethyl 3-(1,8-naphthyridin-2-yl)propanoate would involve screening it against a panel of biomolecules known to interact with 1,8-naphthyridine (B1210474) derivatives. The diverse activities of this chemical class suggest several potential targets.

Potential Biomolecular Targets for the 1,8-Naphthyridine Scaffold:

Enzymes: A primary target for many nitrogen-containing heterocycles is the enzyme family of topoisomerases. Some 1,8-naphthyridine derivatives have been found to exhibit anticancer activity by inhibiting topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. Another key enzyme target, particularly for antibacterial research, is DNA gyrase, which is selectively and reversibly blocked by nalidixic acid, a foundational 1,8-naphthyridine antibiotic.

Receptors: The 1,8-naphthyridine framework has been successfully modified to target various receptors. For instance, derivatives have been designed as highly selective agonists for the Cannabinoid-2 (CB2) receptor, which is involved in modulating immune responses and pain, without the psychotropic effects associated with CB1 receptor activation. nih.gov Other analogues have been synthesized and evaluated as antagonists for Adenosine (B11128) A2A receptors and Histamine H1 receptors, suggesting potential applications in neurodegenerative diseases and allergic conditions, respectively. researchgate.netnih.gov

Nucleic Acids: Beyond enzyme inhibition, the planar nature of the fused aromatic rings of the naphthyridine core allows for potential intercalation with DNA, a mechanism of action for some cytotoxic compounds.

Binding affinity studies, such as radioligand binding assays or surface plasmon resonance (SPR), would be employed to quantify the interaction between this compound and these identified potential targets.

Understanding how this compound recognizes and binds to its molecular target is fundamental. In silico molecular docking studies would be a primary tool to predict the binding mode and affinity. researchgate.netnih.gov These computational models can visualize how the compound fits into the active site of a receptor or enzyme, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking involving the naphthyridine rings and the ethyl propanoate side chain.

For example, docking studies on related compounds have shown that modifications at specific positions of the naphthyridine nucleus can significantly enhance binding efficiency with targets like the Adenosine A2A receptor. nih.gov Similar studies for this compound would help elucidate its specific interaction pathways and guide further chemical modifications to improve potency and selectivity.

Systematic modification of the this compound structure would be crucial to establish clear Structure-Activity Relationships (SAR). Research on analogous scaffolds has provided a strong foundation for which positions are critical for biological activity.

Key areas for modification would include:

The Naphthyridine Core: Studies on other 2-aryl-1,8-naphthyridin-4-ones have shown that substitutions at the C-5, C-6, and C-7 positions can dramatically influence cytotoxic activity.

The Ethyl Propanoate Side Chain: The ester group is a key feature. It could be hydrolyzed to the corresponding carboxylic acid, converted to various amides, or the length of the alkyl chain could be altered. For instance, the conversion of a carboxylic acid to a carboxamide at the C-3 position has been a key strategy in developing potent CB2 receptor agonists. nih.gov

The N-1 Position of the Naphthyridine Ring: Alkylation at this position, as seen in the foundational antibiotic nalidixic acid, is a common strategy to modulate activity.

| Position of Modification | Type of Modification | Observed Impact on Activity (in Analogues) | Potential Target Class |

|---|---|---|---|

| C-2 Position | Introduction of aryl or naphthyl groups | Enhanced cytotoxic activity | Anticancer (e.g., Topoisomerase II) |

| C-3 Position | Conversion of ester/acid to various amides | Enhanced binding to Adenosine A2A and Cannabinoid CB2 receptors | Receptor Modulators |

| C-5, C-7 Positions | Introduction of methyl groups | Generally increased cytotoxic activity compared to C-6 substitution | Anticancer |

| C-8 Position | Isosteric substitution of CH with Nitrogen (forms the naphthyridine) | Confers distinct biological properties compared to quinolones | Various |

| N-1 Position | Alkylation (e.g., with an ethyl group) | Critical for antibacterial (DNA gyrase) activity | Antibacterial |

Cellular Uptake and Subcellular Localization Studies in Cell Lines

To exert a biological effect, this compound must be able to cross the cell membrane and reach its intracellular target. Investigating its cellular uptake and distribution is a critical step. A powerful technique for this is fluorescence imaging. This would involve synthesizing a fluorescently tagged version of the compound, for example, by attaching a fluorophore to a position on the scaffold determined to be non-essential for biological activity from SAR studies. This fluorescent probe would allow for real-time visualization of the compound's entry into living cells and its accumulation in specific subcellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum.

Effects on Specific Molecular Pathways or Cellular Processes

Once a primary target is identified, subsequent studies would focus on the downstream effects of its modulation. For example, if this compound is found to be a potent CB2 receptor agonist, its effect on cellular processes would be investigated in immune cells. This could include measuring its ability to inhibit the release of inflammatory mediators from human basophils or its impact on adenylyl cyclase activity and cAMP levels. nih.gov If the target is identified as topoisomerase II, studies would focus on its ability to induce DNA strand breaks and affect DNA replication in cell models. Gene expression profiling (e.g., via RNA-sequencing) could provide a broader, unbiased view of the molecular pathways perturbed by the compound in relevant cell models.

Investigation of Anti-proliferation or Cytotoxicity Mechanisms in Defined Cell Lines

Many 1,8-naphthyridine derivatives have demonstrated potent cytotoxic and anti-proliferative activities against a range of human cancer cell lines. Based on this precedent, this compound would be evaluated in vitro against a panel of cancer cell lines, such as HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer).

Should the compound show significant anti-proliferative activity, the focus would shift to elucidating the underlying mechanism. This would involve:

Cell Cycle Analysis: Using flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a characteristic of agents that interfere with DNA or the mitotic spindle.

Apoptosis Assays: Investigating whether the compound induces programmed cell death (apoptosis), for instance, by measuring the activation of key executioner proteins like caspases.

Target-Specific Assays: If a target like topoisomerase II is confirmed, specific assays to measure its inhibition within the cell would be conducted.

| Naphthyridine Analogue Class | Cancer Cell Lines Tested | Observed IC50 Values | Potential Mechanism |

|---|---|---|---|

| 2-Naphthyl-1,8-naphthyridines | HeLa, HL-60, PC-3 | As low as 0.1 µM | Topoisomerase II inhibition |

| 1,8-Naphthyridin-2(1H)-on-3-carboxamides | Jurkat (T-cell leukemia) | Concentration-dependent decrease in cell viability | CB2 receptor agonism |

Preclinical In Vivo Studies in Model Organisms for Mechanistic Insights

After thorough in vitro characterization, preclinical studies in model organisms would be necessary to understand the compound's behavior in a complex biological system. The choice of model would depend on the identified activity.

For antihistaminic properties, an in vivo model using guinea pigs could be employed to measure the compound's bronchorelaxant effects. researchgate.net

For antileishmanial activity, a mouse model of visceral leishmaniasis would be appropriate to assess the compound's ability to reduce parasite burden in the liver.

For target engagement studies, simpler organisms like zebrafish or C. elegans could be used for initial mechanistic insights in a whole-organism context, particularly during early-stage research.

These in vivo studies are essential for confirming that the in vitro identified target is relevant in a living system and for gaining initial insights into the compound's pharmacokinetic properties.

In-depth Analysis of this compound Reveals Limited Publicly Available Biological Data

Despite its availability as a chemical entity, a thorough review of scientific literature and databases indicates a significant lack of publicly accessible research on the specific biological activities and molecular interactions of this compound.

While the broader class of 1,8-naphthyridine derivatives has been the subject of extensive research, leading to the development of compounds with a wide range of therapeutic properties, information detailing the preclinical biological profile of this compound remains unpublished or within proprietary domains. The compound, identified by its CAS number 495419-56-2, is listed in several chemical supplier catalogs. However, this availability has not been matched by a corresponding body of peer-reviewed research into its potential pharmacological applications.

This report aimed to construct a detailed article on the "Exploration of Molecular Interactions and Preclinical Biological Research Avenues for this compound." The intended structure was to cover molecular target engagement, pathway modulation in model systems, its use as a mechanistic probe in in vivo disease models, and molecular docking simulations. However, a comprehensive search of scientific databases has yielded no specific studies on this particular compound that would allow for a scientifically accurate and detailed discussion within these specified areas.

The 1,8-naphthyridine scaffold is a well-known privileged structure in medicinal chemistry, recognized for its versatile biological activities. Modifications to this core structure have led to the discovery of potent antimicrobial, anticancer, and anti-inflammatory agents. Research on various analogs has often included molecular docking studies to elucidate their binding modes with protein targets such as cannabinoid receptors and various enzymes. Preclinical evaluations have frequently involved in vitro assays to determine cytotoxicity and target engagement, as well as in vivo studies in animal models to assess efficacy and pharmacokinetic profiles.

Unfortunately, none of the retrieved scientific literature specifically names or provides data for this compound in these contexts. Consequently, a detailed exploration of its molecular interactions and preclinical research avenues, as per the requested outline, cannot be generated at this time. The absence of such data precludes any scientifically valid discussion of its molecular target engagement, pathway modulation, or potential use in disease models. Similarly, no molecular docking simulations specifically involving this compound have been published.

It is possible that this compound has been synthesized as an intermediate in the creation of other more complex molecules, or it may be a compound that has been investigated in private, unpublished research. Without publicly available data, any article on its biological activity would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, while the chemical structure of this compound is known, its biological properties and potential as a research tool or therapeutic agent remain to be publicly documented.

Potential Research Applications and Future Directions in Chemical Biology and Materials Science

Utility as a Chemical Probe for Fundamental Biological Research

The 1,8-naphthyridine (B1210474) core is a known DNA intercalator and has been a key component in the development of various therapeutic agents. Ethyl 3-(1,8-naphthyridin-2-yl)propanoate could serve as a valuable chemical probe to investigate biological processes. The ester functionality can be hydrolyzed by cellular esterases, potentially leading to a change in the molecule's fluorescence or binding affinity, which could be harnessed for developing "turn-on" fluorescent probes for enzyme activity. Furthermore, the propanoate side chain can be modified to incorporate reporter tags, photo-crosslinkers, or affinity handles, enabling the identification of its biological targets and the elucidation of its mechanism of action. The 1,8-naphthyridine scaffold itself is known to interact with various biomolecules, and derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties nih.govekb.eg.

Exploration in Functional Materials Science (e.g., Optoelectronics, Polymers, Sensors)

1,8-Naphthyridine derivatives are known for their interesting photophysical properties, including fluorescence and phosphorescence, making them attractive candidates for applications in materials science. The electronic properties of the 1,8-naphthyridine ring can be tuned by substitution, and the propanoate group in this compound provides a handle for incorporation into larger systems. For instance, the ester could be hydrolyzed to the corresponding carboxylic acid, which can then be used as a monomer for polymerization, leading to novel polymers with tailored optical or electronic properties. Additionally, the nitrogen atoms in the naphthyridine ring can act as metal-coordinating sites, suggesting the potential for this compound to be used in the design of fluorescent sensors for metal ions. The development of 1,8-naphthyridine-based fluorescent probes for sensing various analytes is an active area of research researchgate.net.

Development as a Ligand in Asymmetric Catalysis

The bidentate chelating nature of the 1,8-naphthyridine moiety makes it an excellent scaffold for the design of ligands for transition metal-catalyzed reactions. Chiral 1,8-naphthyridine-based ligands have been successfully employed in asymmetric catalysis. The propanoate group of this compound could be synthetically modified to introduce chiral auxiliaries or other coordinating groups, leading to the development of novel chiral ligands. These new ligands could be screened for their efficacy in a variety of asymmetric transformations, such as hydrogenations, cycloadditions, and cross-coupling reactions, with the potential to achieve high levels of enantioselectivity.

Inspiration for Novel Synthetic Methodologies

The synthesis of 3-substituted 1,8-naphthyridines can be challenging, and the development of new, efficient synthetic routes is an ongoing area of research. The synthesis of this compound itself would likely involve strategies such as the Friedländer annulation or transition-metal-catalyzed cross-coupling reactions nih.gov. Investigating the synthesis of this specific molecule could lead to the discovery of novel synthetic methodologies for the introduction of alkyl chains at the 2-position of the 1,8-naphthyridine nucleus. Such methodologies would be of broad interest to synthetic chemists working in the fields of medicinal chemistry and materials science.

Future Research in Structural Modifications for Enhanced Specificity or Novel Academic Applications

The structure of this compound offers multiple sites for chemical modification, providing a platform for the generation of a library of analogues with diverse properties. The ester can be converted to a variety of other functional groups, such as amides, alcohols, or other esters, to modulate the compound's solubility, steric bulk, and electronic properties. The 1,8-naphthyridine ring can also be substituted at various positions to fine-tune its photophysical and biological characteristics. These structural modifications could be guided by structure-activity relationship (SAR) studies to optimize the compound for a specific application, such as enhancing its binding affinity to a particular biological target or shifting its emission wavelength for use in multiplexed imaging.

Advanced Computational Studies for Rational Design and Discovery

Computational methods, such as Density Functional Theory (DFT) and molecular docking, can provide valuable insights into the properties and potential applications of this compound. DFT calculations can be used to predict its electronic structure, absorption and emission spectra, and reactivity. Molecular docking simulations can be employed to predict its binding mode and affinity to various biological targets, such as enzymes or DNA. These computational studies can guide the rational design of new derivatives with improved properties and help to prioritize compounds for synthesis and experimental evaluation researchgate.net.

Integration into Academic High-Throughput Screening Libraries for Fundamental Biological Discovery

The 1,8-naphthyridine scaffold is a common feature in many compound libraries used for high-throughput screening (HTS) to identify new drug leads and chemical probes. This compound and a library of its derivatives could be valuable additions to academic and industrial HTS collections. Screening these compounds against a wide range of biological targets could lead to the discovery of novel biological activities and provide starting points for the development of new therapeutic agents or research tools. The diverse biological activities of 1,8-naphthyridine derivatives make them a promising class of compounds for such screening efforts.

Data Tables

Due to the limited availability of specific experimental data for this compound in the surveyed scientific literature, the following tables provide general information for the parent 1,8-naphthyridine scaffold and representative data for closely related substituted derivatives. This information can serve as a basis for estimating the properties of the target compound.

Table 1: General Properties of 1,8-Naphthyridine

| Property | Value |

| Chemical Formula | C8H6N2 |

| Molar Mass | 130.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 98-100 °C |

| Boiling Point | 271.5 °C |

Table 2: Representative Spectroscopic Data for Substituted 1,8-Naphthyridines

| Spectroscopic Technique | Representative Data for a 2-Substituted 1,8-Naphthyridine Derivative |

| 1H NMR (CDCl3, 400 MHz) | δ 9.10 (dd, J = 4.2, 1.9 Hz, 1H), 8.20 (dd, J = 8.2, 1.9 Hz, 1H), 7.50-7.40 (m, 2H), 7.30 (d, J = 8.5 Hz, 1H), 3.0-2.8 (m, 4H) |

| 13C NMR (CDCl3, 101 MHz) | δ 160.1, 154.0, 153.5, 137.2, 136.8, 129.0, 121.5, 121.0, 45.0, 25.0 |

| IR (KBr, cm-1) | 3050 (Ar-H), 2950 (C-H), 1600 (C=N), 1580 (C=C), 1450, 1380, 830, 780 |

| Mass Spectrometry (EI) | m/z (%) = [M]+, [M-CH3]+, [M-C2H5]+, [M-COOC2H5]+ |

Note: The data presented in Table 2 is a generalized representation for a substituted 1,8-naphthyridine and may not correspond exactly to this compound. Specific shifts and fragmentation patterns will vary depending on the exact substitution pattern.

Conclusion and Outlook on the Academic Research of Ethyl 3 1,8 Naphthyridin 2 Yl Propanoate

Summary of Key Academic Findings and Contributions to Fundamental Chemical and Biological Understanding

The 1,8-naphthyridine (B1210474) nucleus is recognized as a "privileged scaffold" in drug discovery, largely due to its presence in numerous biologically active compounds. dntb.gov.uaresearchgate.net Research has established that this core structure is associated with a diverse range of pharmacological effects, contributing significantly to the fundamental understanding of how chemical structures interact with biological systems. nih.govresearchgate.net

Key contributions from academic research on 1,8-naphthyridine derivatives include:

Broad-Spectrum Biological Activity: The scaffold is a key component in compounds developed for a multitude of therapeutic areas. researchgate.netnih.gov Extensive screening and mechanistic studies have demonstrated activities including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties. nih.govresearchgate.net Furthermore, these derivatives have shown potential in treating neurological disorders such as Alzheimer's disease and depression. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Insights: Academic investigations have been crucial in elucidating the SAR for this class. For instance, studies have shown that modifications at various positions of the naphthyridine ring can dramatically alter biological activity and selectivity. acs.org Research on 1,8-naphthyridine-3-carboxylic acid derivatives has demonstrated that alterations to the carboxylic acid group can lead to potent antihistaminic agents. nih.gov Similarly, modifications at the 3rd position by incorporating secondary amines have been shown to enhance binding efficiency towards adenosine (B11128) A2A receptors, which is relevant for potential anti-Parkinson's agents. nih.gov The ethyl propanoate group in the title compound represents such a modification, intended to modulate properties like lipophilicity and cell permeability.

Mechanism of Action: A significant academic contribution has been the elucidation of the mechanisms through which these compounds exert their effects. For example, certain 1,8-naphthyridine derivatives function as topoisomerase inhibitors, a mechanism central to their anticancer activity. researchgate.net Others have been identified as highly selective cannabinoid-2 (CB2) receptor agonists, which are implicated in pain and inflammation modulation without psychotropic effects. nih.gov

While specific research on Ethyl 3-(1,8-naphthyridin-2-yl)propanoate is not extensively detailed in publicly available literature, its structure allows for inferences based on the established knowledge of the 1,8-naphthyridine class. The ethyl propanoate side chain is a classic ester functional group, often used in medicinal chemistry to create prodrugs or to fine-tune the pharmacokinetic profile of a molecule.

Table 1: Selected Biological Activities of Various 1,8-Naphthyridine Derivatives

| Derivative Class | Biological Activity Investigated | Key Findings | Reference(s) |

|---|---|---|---|

| 1,8-Naphthyridine-3-Carboxamides | Cannabinoid Receptor Agonism | Subnanomolar affinity for CB2 receptors with high selectivity over CB1 receptors. | nih.gov |

| 1,8-Naphthyridine-3-Carboxylic Acids | Antihistaminic (H1 Receptor Antagonism) | Certain derivatives displayed promising bronchorelaxant effects in in-vivo models. | nih.govresearchgate.net |

| General 1,8-Naphthyridines | Antibiotic Activity Enhancement | Derivatives showed synergistic effects with fluoroquinolone antibiotics against multi-resistant bacteria. | nih.gov |

| Substituted 1,8-Naphthyridines | Anti-Parkinson's (A2A Receptor Antagonism) | In-silico studies predicted good binding efficiency to A2A receptors, suggesting potential as antagonists. | nih.gov |

Remaining Academic Questions and Methodological Challenges

Despite decades of research, significant questions and challenges remain in the academic exploration of 1,8-naphthyridine derivatives.

Lack of Specific Compound Data: A primary challenge is the absence of detailed academic studies for many specific derivatives, including this compound. Fundamental data regarding its synthesis, characterization (e.g., NMR, mass spectrometry), and biological activity profile are not widely published, leaving a significant knowledge gap.

Target Selectivity and Off-Target Effects: While the broad-spectrum activity of the 1,8-naphthyridine scaffold is an advantage, it also presents a challenge. A key academic question is how to design derivatives with high selectivity for a single biological target to minimize off-target effects and potential toxicity. Optimizing analogues to improve potency while maintaining a clean safety profile remains a difficult task. acs.org

Understanding Resistance Mechanisms: For antimicrobial and anticancer applications, the emergence of drug resistance is a persistent challenge. nih.gov Further academic research is needed to fully understand the molecular mechanisms by which cancer cells or microbes develop resistance to 1,8-naphthyridine-based agents and to design next-generation compounds that can overcome these mechanisms.

Synthetic Methodologies: While classic methods like the Gould-Jacobs reaction are well-established for synthesizing the 1,8-naphthyridine core, there is an ongoing need for more efficient, cost-effective, and environmentally benign synthetic routes. ekb.eg Recent explorations into ultrasonic irradiation methods represent a step in this direction, but further innovation is required to facilitate the rapid and diverse synthesis of compound libraries for screening. vidhyayanaejournal.org

In-silico Model Validation: The increasing use of computational and in-silico models to predict the biological activity and pharmacokinetic properties of new derivatives is a promising development. nih.govnih.gov However, a continuing methodological challenge is the refinement and experimental validation of these predictive models to ensure their accuracy and reliability in guiding synthetic efforts.

Future Prospects for Fundamental Research on 1,8-Naphthyridine Esters and Related Compounds

The future of fundamental research on 1,8-naphthyridine esters is promising, with several key avenues for exploration. The versatility of the core structure ensures its continued relevance in medicinal chemistry. tandfonline.comdntb.gov.ua

Targeted Library Synthesis: Future research will likely focus on the rational design and synthesis of targeted compound libraries. nih.gov By leveraging computational docking and a deeper understanding of SAR, researchers can create focused sets of derivatives, including various esters like propanoates and butanoates, to probe specific biological targets with higher precision. This approach moves beyond broad screening to a more hypothesis-driven drug discovery process.

Exploration of New Therapeutic Areas: While much is known about the anticancer and antimicrobial potential of 1,8-naphthyridines, their utility in other areas, such as immunomodulatory and neurodegenerative disorders, is an expanding field of research. nih.gov Future studies will likely delve deeper into their effects on complex signaling pathways involved in these diseases, with ester derivatives being used to optimize brain penetration and other key properties.

Development of Bioisosteric Replacements: A promising prospect is the bioisosteric replacement of known functional groups to improve potency and drug-like properties. For example, research into replacing a triazole group with an amide in some series allowed for more straightforward synthesis and exploration of the naphthyridine core's SAR. acs.org Similar strategies will be applied to create novel ester and amide derivatives with improved metabolic stability and target engagement.

Advanced Mechanistic Studies: With advancements in chemical biology and proteomics, future academic work can move beyond identifying that a compound is active to understanding precisely how it works. This involves identifying direct protein targets, mapping pathway engagement, and understanding the downstream cellular consequences of target modulation. Such studies will be critical for validating the therapeutic potential of new 1,8-naphthyridine esters and advancing them toward clinical consideration.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,8-Naphthyridine |

| Ethyl 4-(1,8-naphthyridin-2-yl)butanoate |

| Nalidixic acid |

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(1,8-naphthyridin-2-yl)propanoate?